2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core with ethoxy and pyridinyl-piperidinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized through a reaction involving pyridine and piperidine under controlled conditions.
Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Ethoxy Substitution: The ethoxy group is added via an etherification reaction, typically using ethyl iodide or a similar ethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.
Scientific Research Applications
2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide: Lacks the ethoxy group, which may affect its reactivity and biological activity.
2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
Uniqueness
2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2-ethoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-25-19-6-4-3-5-18(19)20(24)22-15-16-9-13-23(14-10-16)17-7-11-21-12-8-17/h3-8,11-12,16H,2,9-10,13-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVYRYMZNNKIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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